molecular formula C12H11NOS B112564 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde CAS No. 383143-98-4

4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde

Cat. No. B112564
M. Wt: 217.29 g/mol
InChI Key: JNORSZRHYIUUMM-UHFFFAOYSA-N
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Description

4-Ethylphenol is an organic compound with the formula C2H5C6H4OH. It is one of three isomeric ethylphenols . A white solid, it occurs as an impurity in xylenols and as such is used in the production of some commercial phenolic resins . It is also a precursor to 4-vinylphenol .


Molecular Structure Analysis

The molecular structure of 4-Ethylphenol is C2H5C6H4OH .


Chemical Reactions Analysis

Gut-microbiome-derived metabolites, such as 4-Ethylphenol [4EP], have been shown to modulate neurological health and function . The mechanisms by which they enter host circulation, how they are transported in the body, how they are metabolized and excreted, and the way they exert their effects are still being studied .


Physical And Chemical Properties Analysis

4-Ethylphenol is a white solid with a leather-like odor . Its melting point is 45.1 °C and its boiling point is 218 °C .

Scientific Research Applications

Synthesis and Transformation of Phosphorylated Derivatives

The synthesis of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, presents a methodological interest in organic synthesis. These compounds exhibit a wide range of biological activities such as insecticidal, anti-cancer, sugar-lowering, and neuroprotective effects. The synthesis involves the use of acyclic phosphorus-containing reagents and offers pathways to synthesize important classes of organic compounds, including phosphorylated peptidomimetics, highlighting the compound's utility as a scaffold for further chemical modifications (Abdurakhmanova et al., 2018).

Antioxidant Properties of Isoxazolone Derivatives

Isoxazolone derivatives, synthesized through reactions involving aromatic aldehydes, showcase significant biological and medicinal properties. These compounds serve as intermediates for the synthesis of numerous heterocycles. The facile synthesis of 4-arylmethylideneisoxazol-5(4H)-ones demonstrates the application of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde derivatives in developing compounds with antioxidant activities (Laroum et al., 2019).

Synthesis of Fused Heterocycles

The compound's derivatives are utilized in the synthesis of fused heterocycles, such as 1-benzofurans and indoles, showcasing its role in developing complex heterocyclic compounds with potential pharmacological applications. This underscores the synthetic versatility and the significant potential of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde in medicinal chemistry (Petrov & Androsov, 2013).

Biological Activity of Thiazolidinone Derivatives

Thiazolidinones, a class of compounds synthesized from thiazole derivatives, demonstrate a wide spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer effects, making them a significant focus for drug development. The versatility and broad applicability of thiazolidinone derivatives in pharmacological research highlight the importance of compounds like 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde in the synthesis of biologically active compounds (ArunlalV. et al., 2015).

Safety And Hazards

For safety and hazards, it’s important to refer to the safety data sheet of the specific compound .

Future Directions

Future research should focus on physical (e.g., ingestion of sorbents) or metabolic mechanisms (e.g., conversion to 4EP-glucuronide) that are capable of being used as interventions to reduce the flux of 4EP from the gut into the body, increase the efflux of 4EP and/or 4EPS from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of 4EP .

properties

IUPAC Name

4-(4-ethylphenyl)-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-2-9-3-5-10(6-4-9)11-8-15-12(7-14)13-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNORSZRHYIUUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde

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